P-Benzyl-N,N-diethyl-N',N'-dimethylphosphonothioic diamide
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Overview
Description
P-Benzyl-N,N-diethyl-N’,N’-dimethylphosphonothioic diamide is an organophosphorus compound with a unique structure that includes both phosphonothioic and diamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-Benzyl-N,N-diethyl-N’,N’-dimethylphosphonothioic diamide typically involves the reaction of benzyl chloride with N,N-diethyl-N’,N’-dimethylphosphonothioic diamide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of P-Benzyl-N,N-diethyl-N’,N’-dimethylphosphonothioic diamide may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
P-Benzyl-N,N-diethyl-N’,N’-dimethylphosphonothioic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioic acid derivatives.
Reduction: Reduction reactions can convert the phosphonothioic group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can react with the benzyl group under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include phosphonothioic acid derivatives, phosphine oxides, and various substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
P-Benzyl-N,N-diethyl-N’,N’-dimethylphosphonothioic diamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphonothioic pathways.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of P-Benzyl-N,N-diethyl-N’,N’-dimethylphosphonothioic diamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The phosphonothioic group plays a crucial role in these interactions, as it can form strong bonds with the target molecules, leading to significant biological effects.
Comparison with Similar Compounds
Similar Compounds
P-Phenylenediamine: An organic compound with similar diamide functionality but different applications and properties.
N,N-Diethyl-N’,N’-dimethylphosphonothioic diamide: A related compound without the benzyl group, used in similar chemical reactions.
Benzyl chloride: A precursor in the synthesis of P-Benzyl-N,N-diethyl-N’,N’-dimethylphosphonothioic diamide, with different reactivity and applications.
Uniqueness
P-Benzyl-N,N-diethyl-N’,N’-dimethylphosphonothioic diamide is unique due to its combination of benzyl, diethyl, dimethyl, and phosphonothioic groups, which confer distinct chemical and biological properties
Properties
CAS No. |
132573-80-9 |
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Molecular Formula |
C13H23N2PS |
Molecular Weight |
270.38 g/mol |
IUPAC Name |
N-[benzyl(dimethylamino)phosphinothioyl]-N-ethylethanamine |
InChI |
InChI=1S/C13H23N2PS/c1-5-15(6-2)16(17,14(3)4)12-13-10-8-7-9-11-13/h7-11H,5-6,12H2,1-4H3 |
InChI Key |
LBNZIDBFAGBUKG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(=S)(CC1=CC=CC=C1)N(C)C |
Origin of Product |
United States |
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